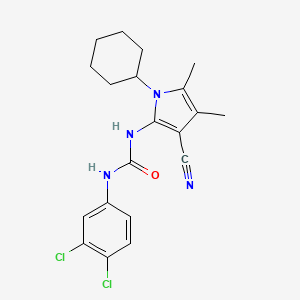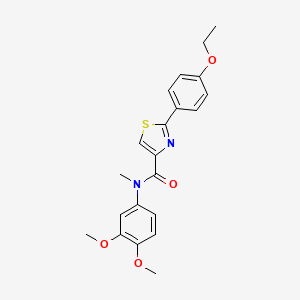![molecular formula C22H30N4O2 B7534303 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide, also known as DPP4 inhibitor, is a type of medication used to treat type 2 diabetes. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP4), which is responsible for breaking down incretin hormones that regulate blood glucose levels.
Mécanisme D'action
2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors work by inhibiting the enzyme 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide, these hormones are able to remain active for longer periods, leading to increased insulin secretion, decreased glucagon secretion, and improved glucose control.
Biochemical and Physiological Effects
2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors have several biochemical and physiological effects on the body. These include increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced inflammation. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors in lab experiments include their specificity for 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide, their ability to improve glycemic control, and their cardiovascular benefits. However, limitations include the potential for off-target effects and the need for careful dosing to avoid hypoglycemia.
Orientations Futures
For 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors include the development of more potent and selective inhibitors, the investigation of their potential for treating other diseases such as obesity and non-alcoholic fatty liver disease, and the development of combination therapies with other diabetes medications. Additionally, further research is needed to fully understand the cardiovascular benefits of 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors and their potential long-term effects.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors involves the reaction of 3,5-dimethylpyrazole with 1-(3-phenylpropanoyl)piperidine-4-carboxylic acid followed by coupling with N-(tert-butoxycarbonyl)-L-alanine. The resulting intermediate is then deprotected to yield the final product.
Applications De Recherche Scientifique
2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors have been extensively studied for their therapeutic potential in treating type 2 diabetes. Research has shown that these inhibitors can improve glycemic control, reduce HbA1c levels, and improve beta-cell function. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and stroke.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16-15-17(2)26(24-16)18(3)22(28)23-20-11-13-25(14-12-20)21(27)10-9-19-7-5-4-6-8-19/h4-8,15,18,20H,9-14H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJNXOWFAJQLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2CCN(CC2)C(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
![2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)


![3-[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl]sulfanyl-1-(3-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B7534276.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)

![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)